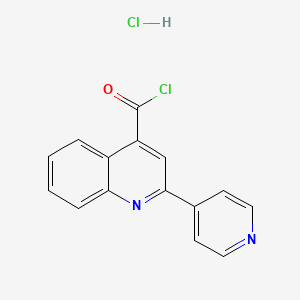

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O.ClH/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13;/h1-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABMOZMVHRWZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Construction of the Quinoline Core

The quinoline nucleus can be synthesized via classical methods such as:

- Skraup Synthesis: Involves the condensation of aniline derivatives with glycerol and oxidizing agents like nitrous acid, under acidic conditions, to form quinoline derivatives.

- Friedländer Synthesis: Utilizes 2-aminobenzaldehyde derivatives with ketones or aldehydes bearing suitable substituents to produce quinoline frameworks.

These methods are well-documented for their versatility in forming the quinoline core with various substituents, including the 4-position carbonyl group needed for subsequent chlorination.

Introduction of the Pyridin-4-yl Group

The pyridin-4-yl substituent at the 2-position is typically introduced via cross-coupling reactions , notably:

- Suzuki-Miyaura Coupling: Involves the reaction of a 2-halogenated quinoline with a pyridin-4-yl boronic acid or ester, catalyzed by palladium complexes under mild conditions.

Research indicates that the coupling is performed under inert atmosphere (argon or nitrogen), with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), at temperatures ranging from 80°C to 120°C, resulting in high yields (~70-85%).

Functionalization with the Carbonyl Chloride Group

The key step involves converting the 4-position carboxylic acid derivative into the corresponding acyl chloride:

- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

- Conditions: Anhydrous environment, reflux conditions, typically at 70–100°C.

- Procedure: The quinoline derivative with a carboxylic acid at the 4-position is refluxed with SOCl₂, often with catalytic amounts of DMF to facilitate the reaction, leading to the formation of the acyl chloride.

Formation of the Hydrochloride Salt

The final step involves salt formation:

- Reagents: Hydrogen chloride gas (HCl) or concentrated HCl solution.

- Conditions: The acyl chloride is dissolved in a suitable solvent like diethyl ether or dichloromethane, and HCl gas is bubbled through or added dropwise at low temperatures (0–5°C).

- Outcome: The hydrochloride salt precipitates out, which is then purified via recrystallization, yielding the target compound with enhanced stability and solubility.

Data Supporting the Preparation Methods

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Quinoline core synthesis | Skraup or Friedländer, acid catalysts | Variable | Choice depends on substituents needed |

| Pyridine coupling | Pyridin-4-yl boronic acid, Pd catalyst, inert atmosphere | 70–85% | Solvent: THF or DMF, 80–120°C |

| Chlorination | SOCl₂, reflux, catalytic DMF | 80–90% | Anhydrous, moisture-sensitive |

| Salt formation | HCl gas, low temperature | >95% | Recrystallization for purity |

Research Findings and Optimization Strategies

Recent studies suggest that optimizing reaction parameters enhances yield and purity:

- Temperature Control: Maintaining 70–100°C during chlorination minimizes side reactions.

- Solvent Choice: Using dry solvents like DCM or THF prevents hydrolysis of acyl chlorides.

- Catalyst Use: Catalytic DMF accelerates chlorination.

- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity hydrochloride salts.

Analytical Techniques for Characterization

- NMR Spectroscopy: Confirms structure; characteristic peaks include aromatic protons (δ 7.5–9.0 ppm) and the acyl chloride carbon (δ 165–170 ppm in ¹³C NMR).

- Mass Spectrometry: Verifies molecular weight (~305.2 g/mol for the hydrochloride salt).

- IR Spectroscopy: Key peaks include C=O stretch (~1650–1700 cm⁻¹) and N–H or N–Cl stretches.

- Elemental Analysis: Confirms composition, especially Cl content.

Summary of Preparation Methodology

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

Oxidation and Reduction Reactions: The quinoline and pyridine rings can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Coupling: Boronic acid derivatives and palladium catalysts under mild conditions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Quinoline N-oxides: Formed from oxidation reactions.

Reduced Quinoline Derivatives: Formed from reduction reactions.

Biaryl Derivatives: Formed from coupling reactions.

Wissenschaftliche Forschungsanwendungen

-

Drug Development Intermediate :

- 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride serves as an intermediate in synthesizing various bioactive compounds. Its ability to undergo nucleophilic substitution allows for the introduction of diverse nucleophiles, facilitating the formation of complex molecules with potential therapeutic effects.

-

Anticancer Research :

- Derivatives of this compound have been explored for their potential as anticancer agents. They are particularly noted for targeting epidermal growth factor receptors (EGFR), which are crucial in cancer progression. The quinoline moiety is known for its interaction with biological targets, indicating possible applications in treating various malignancies.

-

Antimicrobial Activity :

- Research indicates that compounds related to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

The biological activity of this compound can be attributed to its structural features:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. Interaction studies have focused on its binding affinity to target proteins, which is essential for understanding its mechanism of action.

- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, suggesting their utility in developing treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

-

Study on Anticancer Activity :

- A study investigated the efficacy of synthesized derivatives against cancer cell lines, revealing significant inhibition of cell proliferation associated with EGFR signaling pathways.

-

Antimicrobial Activity Assessment :

- Another research project evaluated the antimicrobial properties of various derivatives, demonstrating effective inhibition against a range of bacterial strains, highlighting their potential as new therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride depends on its specific application. In drug synthesis, it may act as a precursor or intermediate that undergoes further chemical transformations to produce bioactive compounds. These bioactive compounds can interact with molecular targets, such as enzymes, receptors, or nucleic acids, to exert their effects .

Vergleich Mit ähnlichen Verbindungen

6-Substituted Derivatives

- 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS: 1332530-22-9): The addition of an ethyl group at the 6-position increases molecular weight (C₁₇H₁₅Cl₂N₂O) compared to the unsubstituted parent compound. However, this derivative has been discontinued commercially, limiting its accessibility .

- 6-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride (CAS: 1203360-94-4): A chlorine atom at the 6-position introduces electronegativity, altering electronic density on the quinoline ring. This modification impacts reactivity in nucleophilic acyl substitution reactions. The compound’s molecular weight (339.60 g/mol) and purity (95%) are well-documented .

Halogenated Derivatives

- 2-(3-Chlorophenyl)quinoline-4-carbonyl chloride derivatives (e.g., D8 in ): Chlorine at the 3-position of the phenyl ring induces steric and electronic effects, reflected in distinct $ ^1H $ NMR shifts (e.g., aromatic protons at δ 7.45–8.25 ppm). These derivatives exhibit higher melting points (>250°C) compared to non-halogenated analogs due to enhanced intermolecular interactions .

Pyridine Substituent Positional Isomerism

- 2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride (CAS: 92566-26-2): Substitution at the pyridin-2-yl position (vs. pyridin-4-yl) alters the spatial orientation of the nitrogen lone pair, affecting hydrogen-bonding capacity and coordination with metal catalysts. This isomer shows a molecular weight of 339.60 g/mol and 95% purity .

Piperazine-Linked Derivatives

Compounds like Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6 in ) incorporate a piperazine linker, which increases solubility in polar solvents. The methoxy group on the phenyl ring contributes to $ ^{13}C $ NMR shifts at δ 55.2 ppm (OCH₃) and δ 167.5 ppm (carbonyl) .

Data Tables

Table 1: Comparative Analysis of Key Derivatives

Table 2: NMR Chemical Shift Ranges for Key Protons

Biologische Aktivität

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a quinoline core and a pyridine ring. This compound exhibits various biological activities, making it a valuable candidate for research in drug development and molecular biology. This article reviews the synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : The quinoline structure can be synthesized using methods such as the Skraup synthesis or Friedländer synthesis.

- Introduction of the Pyridine Ring : This is achieved through coupling reactions, notably the Suzuki-Miyaura coupling.

- Formation of Carbonyl Chloride Group : The carbonyl chloride group is introduced by reacting the quinoline derivative with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.

The biological activity of this compound is largely dependent on its ability to interact with various molecular targets. It acts as a precursor in the synthesis of bioactive compounds that can inhibit specific enzymes or bind to receptors, thereby exerting therapeutic effects.

Therapeutic Applications

- Antimicrobial Activity : Derivatives of this compound have shown potential as antimicrobial agents, inhibiting the growth of various bacterial strains.

- Anticancer Properties : Some studies indicate that it may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

- Enzyme Inhibition : It has been investigated for its ability to inhibit RNA-dependent RNA polymerase, a crucial enzyme for viral replication, highlighting its potential in antiviral therapies .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride | C₁₆H₁₃ClN₂O | Different pyridine substitution | Antimicrobial |

| 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride | C₁₆H₁₃ClN₂O | Methyl group affects reactivity | Anticancer |

| 8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride | C₁₆H₁₃ClN₂O | Chlorine substitution enhances reactivity | Enzyme inhibition |

This comparison illustrates how slight modifications in structure can lead to significant differences in biological activity, emphasizing the unique properties of this compound .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of this compound exhibited significant inhibition of human cancer cell lines, indicating potential as anticancer agents.

- Antimicrobial Studies : Research has shown that this compound's derivatives effectively inhibited bacterial growth, suggesting applications in treating infections caused by resistant strains .

- Enzyme Interaction Studies : Investigations into its interaction with specific enzymes have revealed that certain derivatives can effectively inhibit RNA polymerase, which is essential for viral replication .

Q & A

Q. What are the common synthetic routes for 2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling pyridine derivatives with quinoline precursors, followed by chlorination. Key steps include:

- Friedel-Crafts acylation to introduce the quinoline-carbonyl moiety.

- Chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acyl chloride.

- Salt formation with HCl to yield the hydrochloride.

Q. Optimization Strategies :

- Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.

- Solvent selection : Use anhydrous dichloromethane (DCM) or toluene to avoid hydrolysis.

- Catalysts : Lewis acids (e.g., AlCl₃) improve acylation efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates.

Q. Reference Data :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Acylation | AlCl₃, DCM, 50°C | 60–75% | Regioselectivity |

| Chlorination | SOCl₂, reflux | 80–90% | Moisture sensitivity |

| Salt Formation | HCl (g), ether | 95%+ | Crystallization purity |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of pyridine and quinoline rings (e.g., δ 8.5–9.0 ppm for quinoline protons).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic Cl patterns.

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% tolerance).

- XRD : Resolve crystal packing and counterion interactions (critical for hydrochloride stability).

Pitfalls : Hydrolysis during sample preparation (use dry DMSO-d₆ for NMR).

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refinement resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Recent SHELXL updates enable:

- Disorder modeling : For flexible pyridine/quinoline substituents.

- Hydrogen bonding networks : Refine HCl counterion interactions with carbonyl groups.

- Twinned crystals : Use HKLF5 format for data integration.

Case Study : A derivative with a disordered chloromethyl group was resolved using PART instructions and ISOR restraints, achieving R1 < 0.05.

Q. What competing pathways arise during the oxidation of this compound, and how do they impact product distribution?

Methodological Answer: Under oxidative conditions (e.g., m-CPBA, H₂O₂):

- Primary pathway : Formation of N-oxide at the pyridine ring (thermodynamically favored).

- Secondary pathway : Quinoline ring oxidation (kinetically slow, requires acidic conditions).

Q. Mitigation Strategies :

- pH control : Use buffered solutions (pH 4–5) to suppress quinoline oxidation.

- Monitoring : Track intermediates via LC-MS at 254 nm.

Data Contradiction Example : Conflicting reports on N-oxide stability (attributed to residual moisture in HCl salt).

Q. How should researchers address discrepancies in NMR data for intermediates during synthesis?

Methodological Answer: Common issues and solutions:

- Signal splitting : Use decoupling experiments or low-temperature NMR to reduce dynamic effects.

- Impurity peaks : Compare with spiked samples of suspected byproducts (e.g., hydrolyzed acyl chloride).

- Solvent artifacts : Avoid CDCl₃ if residual SOCl₂ is present (use DMSO-d₆).

Case Study : A reported δ 7.8 ppm doublet was misassigned to quinoline-H but corrected to pyridine-H via NOESY correlations.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The acyl chloride group undergoes:

- Aminolysis : With primary amines (e.g., benzylamine) in THF, yielding carboxamides (90% yield).

- Alcoholysis : Requires base (e.g., Et₃N) to scavenge HCl, forming esters.

- Thiolysis : Faster than aminolysis due to thiophillicity (krel ≈ 3:1 vs. amines).

DFT Studies : Show partial positive charge on the carbonyl carbon (Mulliken charge: +0.32), favoring nucleophilic attack.

Q. How does the hydrochloride salt influence the compound’s stability under varying storage conditions?

Methodological Answer:

- Humidity : Hydrolysis to carboxylic acid occurs at >60% RH (TGA shows 5% weight loss at 100°C).

- Light : UV exposure degrades the quinoline ring (HPLC purity drops from 99% to 92% in 48 hours).

- Best Practices : Store in amber vials under argon at –20°C (shelf life: 12 months).

Q. Accelerated Stability Data :

| Condition | Time | Purity Retention |

|---|---|---|

| 25°C, 60% RH | 30 days | 85% |

| 40°C, dry | 30 days | 95% |

Q. What strategies improve regioselectivity in Friedel-Crafts acylation during synthesis?

Methodological Answer:

- Directing groups : Use electron-donating substituents (e.g., methoxy) on quinoline to guide acylation to C-4.

- Solvent effects : Nitromethane increases electrophilicity of acylium ions.

- Catalyst modulation : Substitute AlCl₃ with FeCl₃ for milder activation (reduces overacylation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.